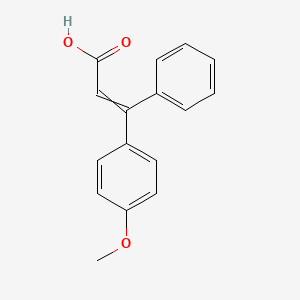
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C16H14O3 It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a phenylprop-2-enoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction followed by a Claisen-Schmidt condensation. The Friedel-Crafts acylation introduces the acyl group to the aromatic ring, and the Claisen-Schmidt condensation forms the enone structure.
Friedel-Crafts Acylation: This reaction involves the use of an acyl chloride (e.g., benzoyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) to introduce the acyl group to the aromatic ring.
Claisen-Schmidt Condensation: This step involves the reaction of the acylated aromatic compound with an aldehyde (e.g., 4-methoxybenzaldehyde) in the presence of a base (e.g., sodium hydroxide) to form the enone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone structure to an alcohol or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-3-phenylprop-2-enoic acid: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
3-(4-Methoxyphenyl)-3-phenylpropanoic acid: This compound lacks the enone structure, which can affect its chemical properties and applications.
3-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-ol:
Uniqueness
3-(4-Methoxyphenyl)-3-phenylprop-2-enoic acid is unique due to its specific structural features, such as the methoxy group and the enone structure. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17684-11-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) |
InChI Key |
RVIOFKZBQNVRMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















